molecular formula C24H31F3O6 B580144 Fluprostenol methyl ester CAS No. 73275-76-0

Fluprostenol methyl ester

Cat. No. B580144
CAS RN: 73275-76-0
M. Wt: 472.5
InChI Key: ORBXLQUSZNREPS-OWEKAKITSA-N
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Description

Fluprostenol methyl ester is a prodrug which is converted by esterase activity in vivo to yield the free acid fluprostenol . Fluprostenol is an F-series prostaglandin analog which has been approved for many years as a luteolytic in veterinary animals .


Synthesis Analysis

A unified synthesis of prostaglandins, including fluprostenol, has been reported . This synthesis is guided by biocatalytic retrosynthesis and involves the use of a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction .


Molecular Structure Analysis

The molecular formula of Fluprostenol methyl ester is C24H31F3O6 . The molecular weight is 472.495 Da .

Scientific Research Applications

Safety and Hazards

Fluprostenol methyl ester is highly flammable and causes serious eye irritation . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Fluprostenol methyl ester involves the conversion of Fluprostenol to its methyl ester form through an esterification reaction.", "Starting Materials": [ "Fluprostenol", "Methanol", "Sulfuric acid" ], "Reaction": [ "Fluprostenol is dissolved in methanol", "Sulfuric acid is added as a catalyst", "The reaction mixture is heated under reflux conditions", "The reaction proceeds for several hours until the esterification reaction is complete", "The product is then purified by column chromatography to obtain Fluprostenol methyl ester" ] }

CAS RN

73275-76-0

Product Name

Fluprostenol methyl ester

Molecular Formula

C24H31F3O6

Molecular Weight

472.5

InChI

InChI=1S/C24H31F3O6/c1-32-23(31)10-5-3-2-4-9-19-20(22(30)14-21(19)29)12-11-17(28)15-33-18-8-6-7-16(13-18)24(25,26)27/h2,4,6-8,11-13,17,19-22,28-30H,3,5,9-10,14-15H2,1H3/b4-2-,12-11+/t17-,19-,20-,21+,22-/m1/s1

InChI Key

ORBXLQUSZNREPS-OWEKAKITSA-N

SMILES

O[C@@H]1[C@H](C/C=CCCCC(OC)=O)[C@@H](/C=C/[C@@H](O)COC2=CC(C(F)(F)F)=CC=C2)[C@H](O)C1

synonyms

7-[(1R,2R,3R5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-butenyl]cyclopentyl]-(5Z)-heptenoic acid, methyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluprostenol methyl ester
Reactant of Route 2
Fluprostenol methyl ester
Reactant of Route 3
Fluprostenol methyl ester
Reactant of Route 4
Fluprostenol methyl ester
Reactant of Route 5
Fluprostenol methyl ester
Reactant of Route 6
Fluprostenol methyl ester

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